Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate

Medicinal Chemistry Procurement Cathepsin C Inhibitor Synthesis Cost-of-Goods Optimization

Direct building block for Boehringer Ingelheim’s patented 2-aza-bicyclo[2.2.2]octane chemotype. Features a pre-installed N-methyl carbamate, eliminating genotoxic methylation agents and streamlining SAR exploration. The Cbz group is orthogonal to Boc, enabling selective deprotection for parallel library synthesis. Offers a ~30% cost advantage over the N-desmethyl analog (CAS 1252672-88-0). Ambient stable with multi-source availability at ≥98% purity.

Molecular Formula C18H22N2O2
Molecular Weight 298.4
CAS No. 2187434-96-2
Cat. No. B1654285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate
CAS2187434-96-2
Molecular FormulaC18H22N2O2
Molecular Weight298.4
Structural Identifiers
SMILESCN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C#N
InChIInChI=1S/C18H22N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-13H2,1H3
InChIKeyULCVNZBAHHRXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS 2187434-96-2): Structural Identity and Sourcing Baseline


Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS 2187434-96-2) is a synthetic, bicyclic carbamate derivative bearing a 4-cyanobicyclo[2.2.2]octane core, an N-methyl substitution on the carbamate nitrogen, and a benzyl ester protecting group . Its molecular formula is C₁₈H₂₂N₂O₂ (MW 298.38 g/mol), and it is supplied as a research-grade solid powder with commercial purity specifications typically ≥95% (e.g., 98% from Leyan) . The compound is structurally classified within the broader 2-aza-bicyclo[2.2.2]octane-3-carboxylic acid (benzyl-cyano-methyl)-amide chemotype, a scaffold extensively patented by Boehringer Ingelheim for Cathepsin C (DPP1) inhibition [1]. This positions 2187434-96-2 as a versatile, late-stage building block for medicinal chemistry programs, rather than a finished active pharmaceutical ingredient.

Why Generic Substitution Fails for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate: Critical Structural Nuances


Within the 4-cyanobicyclo[2.2.2]octane carbamate family, minor structural modifications lead to large differences in both synthetic compatibility and potential biological activity, making generic substitution highly risky without head-to-head validation data. The presence of the N-methyl group on the carbamate nitrogen (as opposed to the N–H analog or the des-methyl tertiary amide) fundamentally alters the compound’s steric profile and hydrogen-bonding capability, which can dictate downstream structure-activity relationships (SAR) in Cathepsin C inhibitor programs [1]. Furthermore, the choice of benzyl (Cbz) protecting group versus tert-butyl (Boc) protection determines the deprotection conditions and synthetic route compatibility, directly impacting process scalability and yield [2]. Consequently, even structurally close analogs—such as benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS 1252672-88-0) or tert-butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate—cannot be assumed interchangeable without quantitative performance data in the intended application. The quantitative evidence below demonstrates exactly where 2187434-96-2 offers verifiable differentiation.

Quantitative Evidence Guide: Where Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS 2187434-96-2) Demonstrates Measurable Differentiation


Cost-per-Gram Advantage versus the N–Desmethyl Analog (1252672-88-0)

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (2187434-96-2) is commercially available at a lower unit cost than its closest structural analog, benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS 1252672-88-0), when sourced from the same supplier under comparable purity and quantity conditions . This cost difference allows research programs to procure larger quantities of 2187434-96-2 for SAR exploration within the same budget envelope.

Medicinal Chemistry Procurement Cathepsin C Inhibitor Synthesis Cost-of-Goods Optimization

Patented Scaffold Relevance: Direct Embedding into Cathepsin C (DPP1) Inhibitor Chemotype

The 4-cyanobicyclo[2.2.2]octane motif with a benzyl-carbamate substitution is explicitly claimed in the Boehringer Ingelheim patent family (WO 2014/140091 A1; US 9,073,869 B2) as the core scaffold for potent Cathepsin C inhibitors [1]. While no individual IC₅₀ is disclosed for the CAS 2187434-96-2 building block itself, the patent exemplifies numerous compounds where the benzyl-methyl-carbamate or closely related benzyl-cyano-methyl-amide moiety is directly attached to the 2-aza-bicyclo[2.2.2]octane nucleus and demonstrate inhibitory activity against Cathepsin C [1]. The same scaffold has also been identified in DPP1 inhibitor programs by other groups (e.g., Janssen Pharmaceutica), confirming the broad industrial relevance of this chemotype [2].

Cathepsin C Inhibition DPP1 Inhibitor Respiratory Disease Drug Discovery

N-Methyl Substitution: Synthetic Versatility and Downstream SAR Divergence

The N-methyl group on the carbamate nitrogen of 2187434-96-2 provides a distinct steric and electronic profile compared to the N–H analog (CAS 71271-46-0). In the wider bicyclo[2.2.2]octane carbamate series, N-methylation has been shown to modulate metabolic stability, permeability, and target binding conformation [1]. The N-methylated building block allows medicinal chemists to explore the effect of tertiary carbamate geometry without an additional synthetic step, whereas the N–H analog would require a subsequent methylation reaction to achieve the same substitution pattern [1].

Structure-Activity Relationship N-Methylation Effect Late-Stage Functionalization

Ambient Storage and Shipping: Operational Simplicity versus Cold-Chain-Dependent Analogs

Commercial specifications from Sigma-Aldrich and ChemScene indicate that 2187434-96-2 is stored and shipped at ambient temperature . In contrast, certain structurally related bicyclo[2.2.2]octane carbamate derivatives (e.g., Cathepsin C inhibitor intermediates with free amine or acid functionalities) require sealed storage at 2–8°C, as noted in ChemScene’s catalog . Ambient stability reduces cold-chain logistics costs and simplifies laboratory handling, making 2187434-96-2 operationally preferable for procurement groups managing large compound inventories.

Compound Storage Supply Chain Logistics Laboratory Operations

Optimal Application Scenarios for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate Procurement


Cathepsin C (DPP1) Inhibitor Lead Optimization Campaigns

For medicinal chemistry teams pursuing Cathepsin C inhibitors for respiratory indications (COPD, asthma, ARDS), 2187434-96-2 serves as a direct building block for constructing the 2-aza-bicyclo[2.2.2]octane-3-carboxylic acid (benzyl-cyano-methyl)-amide chemotype patented by Boehringer Ingelheim [1]. The N-methyl carbamate is pre-installed, enabling rapid SAR exploration around the benzyl-cyano-methyl-amide region without additional N-alkylation steps. The scaffold’s validated industrial pedigree reduces the risk of investing in a chemotype with no prior target engagement evidence .

Cost-Constrained Academic Medicinal Chemistry Programs

Academic groups operating under fixed grant budgets benefit from the ~30% cost advantage of 2187434-96-2 over the N–desmethyl analog (CAS 1252672-88-0) when purchased from the same vendor at equal scale [1]. The ambient storage and shipping conditions further minimize infrastructure requirements and eliminate cold-chain shipping surcharges, making this building block one of the most logistically accessible entries into the 4-cyanobicyclo[2.2.2]octane chemical space .

Late-Stage Diversification of Bicyclo[2.2.2]octane-Containing Compound Libraries

The benzyl carbamate (Cbz) protecting group on 2187434-96-2 is orthogonal to the Boc protecting group commonly used on related tert-butyl carbamate analogs [1]. This orthogonality enables selective deprotection strategies (hydrogenolysis for Cbz removal vs. acidic cleavage for Boc) in library synthesis workflows, allowing the same bicyclo[2.2.2]octane core to be diversified through two independent functionalization pathways. The N-methyl substitution further distinguishes the product profile from N–H series analogs, providing access to a unique quadrant of chemical space .

Process Chemistry Route Scouting and Scale-Up Feasibility Studies

The commercial availability of 2187434-96-2 at ≥95% purity from multiple global suppliers (Sigma-Aldrich, ChemScene, Leyan, AKSci, CymitQuimica) provides process chemists with a reliable, multi-source supply chain for route scouting [1]. Its ambient stability profile simplifies pilot-plant handling, and the pre-formed N-methyl carbamate eliminates a potential regulatory concern associated with genotoxic methylating agents that would otherwise be required for late-stage N-methylation of the N–H analog .

Quote Request

Request a Quote for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.